molecular formula C16H21NO3 B8202950 tert-butyl N-[1-(4-methylbenzoyl)cyclopropyl]carbamate

tert-butyl N-[1-(4-methylbenzoyl)cyclopropyl]carbamate

Cat. No.: B8202950
M. Wt: 275.34 g/mol
InChI Key: IMPTYHVVVDRPPR-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(4-methylbenzoyl)cyclopropyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under specific conditions. This particular compound features a tert-butyl group, a cyclopropyl ring, and a 4-methylbenzoyl moiety, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(4-methylbenzoyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(4-methylbenzoyl)cyclopropyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and higher yields. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[1-(4-methylbenzoyl)cyclopropyl]carbamate can undergo oxidation reactions, particularly at the cyclopropyl ring, leading to the formation of cyclopropanone derivatives.

    Reduction: The compound can be reduced to form the corresponding amine by using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the carbamate group, leading to the formation of various substituted carbamates.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Cyclopropanone derivatives.

    Reduction: Corresponding amine.

    Substitution: Substituted carbamates.

Scientific Research Applications

Chemistry: tert-butyl N-[1-(4-methylbenzoyl)cyclopropyl]carbamate is used as a protecting group for amines in peptide synthesis. Its stability under various reaction conditions makes it an ideal choice for multi-step organic syntheses.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate to investigate the mechanisms of carbamate hydrolysis by enzymes.

Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that can be converted into active drugs in the body through enzymatic reactions.

Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(4-methylbenzoyl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can be hydrolyzed by esterases, leading to the release of the active amine. This process is crucial in the activation of prodrugs, where the carbamate serves as a protective group that is removed in vivo to release the active drug.

Comparison with Similar Compounds

  • tert-butyl N-(4-methylbenzyl)carbamate
  • tert-butyl N-(cyclopropyl)carbamate
  • tert-butyl N-(benzoyl)carbamate

Comparison: tert-butyl N-[1-(4-methylbenzoyl)cyclopropyl]carbamate is unique due to the presence of both the cyclopropyl ring and the 4-methylbenzoyl group. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it more versatile in certain synthetic applications compared to its analogs.

Properties

IUPAC Name

tert-butyl N-[1-(4-methylbenzoyl)cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-11-5-7-12(8-6-11)13(18)16(9-10-16)17-14(19)20-15(2,3)4/h5-8H,9-10H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPTYHVVVDRPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2(CC2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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